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Compound of Interest

Compound Name: Amphidinolide F

Cat. No.: B1664938

A Comparative Analysis of Total Synthesis
Strategies for Amphidinolide F

Amphidinolide F, a complex 25-membered macrolide isolated from the marine dinoflagellate
Amphidinium sp., has captivated synthetic chemists with its formidable molecular architecture
and potent cytotoxic activity. The structure features a dense array of stereogenic centers, two
trans-disposed tetrahydrofuran rings, a 1,4-diketone motif, and a highly substituted diene.
These features present significant challenges and have inspired the development of diverse
and innovative total synthesis strategies. This guide provides a comparative analysis of the
seminal total syntheses of Amphidinolide F reported by the research groups of Carter,
Furstner, and Ferrié, offering an objective look at their strategic choices, efficiency, and key
chemical transformations.

Key Strategic Differences at a Glance

The total syntheses of Amphidinolide F, while all convergent in nature, diverge significantly in
their approach to macrocyclization and the construction of key structural motifs. The Carter
synthesis relies on a biomimetic approach with a late-stage macrolactonization, the Firstner
synthesis employs a novel ring-closing alkyne metathesis (RCAM) to forge the macrocycle, and
the Ferrié synthesis utilizes a carefully orchestrated fragment coupling strategy also
culminating in macrolactonization.

Quantitative Comparison of Synthetic Efficiency
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To provide a clear and objective comparison of the overall efficiency of each strategy, the
following table summarizes key quantitative data from the reported total syntheses.
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Retrosynthetic Analysis and Strategy Visualization

The strategic disconnections employed by each group highlight their unique approaches to
simplifying the complex target molecule into manageable synthetic fragments.

Carter's Convergent Synthesis

Carter's strategy hinges on the synthesis of a common intermediate to construct both
tetrahydrofuran-containing fragments, showcasing an elegant exploitation of the molecule's
"hidden symmetry".[1] The macrocycle is closed via a Yamaguchi macrolactonization.
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Carter Group's Retrosynthetic Strategy
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Flrstner's Ring-Closing Alkyne Metathesis Approach

The Furstner group implemented a highly convergent and efficient strategy centered around a
ring-closing alkyne metathesis (RCAM) to form the macrocyclic skeleton. A subsequent
platinum-catalyzed hydroalkoxylation was employed to install the challenging 1,4-diketone

moiety.
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Furstner Group's Retrosynthetic Strategy

Ferrié's Convergent Fragment Assembly

Ferrié and coworkers developed a convergent synthesis assembling three key fragments.[2]
Their approach features the stereoselective construction of the tetrahydrofuran rings via a C-
glycosylation reaction and culminates in a Yamaguchi macrolactonization.[2]
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Ferrié Group's Retrosynthetic Strategy

Detailed Methodologies for Key Experiments

The success of each total synthesis hinged on the execution of several key chemical
transformations. Below are the detailed experimental protocols for some of these pivotal steps.

Carter's Sulfone Alkylation for Fragment Coupling

This reaction served to unite the two major fragments of the molecule.[1]

Procedure: To a solution of the C1-C14 sulfone fragment in THF at -78 °C is added LHMDS.
After stirring for 30 minutes, a solution of the C15-C29 iodide fragment in HMPA is added
dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to -20
°C over 4 hours. The reaction is quenched with saturated aqueous NH4CI and extracted with
ethyl acetate. The combined organic layers are washed with brine, dried over Na2S04, filtered,
and concentrated under reduced pressure. The residue is purified by flash column
chromatography on silica gel to afford the coupled product.

Flirstner's Ring-Closing Alkyne Metathesis (RCAM)

This key macrocyclization was performed using a molybdenum catalyst.

Procedure: In a glovebox, the linear diyne precursor is dissolved in toluene. To this solution is
added the molybdenum catalyst, and the reaction mixture is stirred at 80 °C for 12 hours. The
solvent is removed under reduced pressure, and the residue is purified by flash column
chromatography on silica gel to yield the macrocyclic alkyne.

Ferrié's Diastereoselective C-Glycosylation

This method was employed for the stereocontrolled synthesis of the trans-disposed
tetrahydrofuran rings.[2]

Procedure: To a solution of the N-acetyloxazolidinethione in CH2CI2 at -78 °C is added TiCl4.
After stirring for 10 minutes, a solution of the glycosyl donor in CH2CI2 is added. The reaction
mixture is stirred for 2 hours at -78 °C and then quenched with saturated aqueous NaHCO3.
The mixture is warmed to room temperature and extracted with CH2CI2. The combined organic
layers are washed with brine, dried over MgSO4, filtered, and concentrated under reduced
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pressure. The crude product is purified by flash column chromatography on silica gel to give
the C-glycoside.

Comparative Evaluation of the Strategies

Each of the discussed total syntheses of Amphidinolide F represents a monumental
achievement in organic synthesis.

o Carter's Synthesis: This approach is notable for its use of a common intermediate, which is
an efficient way to build recurring structural motifs. However, the overall synthesis is the
longest of the three, which may be a drawback for producing significant quantities of the
natural product. The sulfone alkylation provides a reliable method for C-C bond formation.

o Furstner's Synthesis: This strategy is the most concise and highest yielding, largely due to
the highly efficient RCAM reaction for macrocyclization. The late-stage formation of the 1,4-
diketone is also a key innovation, avoiding potential reactivity issues with this sensitive
functionality during the synthesis. This approach is likely the most practical for the large-
scale synthesis of Amphidinolide F and its analogs.

o Ferrié's Synthesis: This synthesis provides a robust and convergent route to Amphidinolide
F. The diastereoselective C-glycosylation is a highlight, offering excellent control over the
stereochemistry of the tetrahydrofuran rings.[2] While slightly longer than the Flrstner
synthesis, it is still a highly efficient approach.

Conclusion

The total syntheses of Amphidinolide F by the Carter, Furstner, and Ferrié groups showcase
the power and versatility of modern synthetic organic chemistry. While all three are impressive
feats of chemical synthesis, the Furstner strategy, with its brevity and high overall yield, stands
out as a particularly elegant and efficient approach. The development of novel synthetic
methodologies, such as the RCAM macrocyclization, has been instrumental in conquering the
challenges posed by this complex natural product. These syntheses not only provide access to
Amphidinolide F for further biological studies but also serve as a rich source of inspiration for
the synthesis of other complex macrolides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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